

# literature review on Triafur antiviral activity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Triafur

CAS No.: 712-68-5

Cat. No.: S574927

Get Quote

## Chemical Profile of Triafur

The table below summarizes the fundamental chemical identifiers for **Triafur**, which places it within the class of nitrofuran-thiadiazole hybrid molecules [1].

| Property          | Description                                                       |
|-------------------|-------------------------------------------------------------------|
| Systematic Name   | 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine [1]                |
| CAS Number        | 712-68-5 [1]                                                      |
| Molecular Formula | C <sub>6</sub> H <sub>4</sub> N <sub>4</sub> O <sub>3</sub> S [1] |
| Molecular Weight  | 212.19 g/mol [1]                                                  |
| SMILES            | C1=C(OC(=C1)N+[O-])C2=NN=C(S2)N [1]                               |
| Structural Class  | 1,3,4-Thiadiazole derivative linked to a nitrofuran ring [1]      |

## Documented Antiviral Activity and Research

**Triafur** is recognized for its promising biological activity as an antiviral agent, though detailed experimental reports are limited [1].

- **Potential Mechanism against SARS-CoV-2:** Computational molecular docking studies suggest that **Triafor** binds effectively to the main protease (Mpro) of SARS-CoV-2. The binding energy scores from these *in silico* analyses indicate a strong interaction, proposing that **Triafor** could inhibit viral replication by targeting this crucial enzymatic function [1].
- **Context of 1,3,4-Thiadiazole Derivatives:** The broader family of 1,3,4-thiadiazole derivatives, to which **Triafor** belongs, has demonstrated efficacy against various RNA viruses, including **Poliovirus 1** and **Coxsackie virus B4** [2]. Research highlights that small modifications to the side chain of these molecules are critical for their antiviral activity [2].

## Suggested Experimental Pathways for Validation

The following workflow outlines a potential pathway to experimentally validate and characterize the antiviral activity of **Triafor**, moving from *in silico* prediction to *in vivo* models.



[Click to download full resolution via product page](#)

## Stage 1: In Vitro Validation

- **Objective:** Confirm the antiviral activity predicted by computational models.
- **Core Protocol:**
  - **Cell-based Antiviral Assay:** Use a cell line susceptible to the target virus (e.g., Vero E6 for SARS-CoV-2). Infect cells and treat with a dilution series of **Triafur** [3].
  - **Cytotoxicity Assay (MTT/XTT):** Perform in parallel to determine the 50% cytotoxic concentration (CC<sub>50</sub>) and calculate the selectivity index (SI = CC<sub>50</sub> / IC<sub>50</sub>), a crucial metric for

therapeutic window [3].

- **Quantitative Analysis:** The dose-response data should be analyzed using the median-effect model to determine the **50% inhibitory concentration (IC<sub>50</sub>)** and the **slope (m) of the dose-response curve**. The slope is a critical, often overlooked parameter that defines the intrinsic inhibitory potential of a drug at clinically relevant concentrations above the IC<sub>50</sub> [4].

## Stage 2: Mechanism of Action Studies

- **Objective:** Elucidate the specific stage of the viral life cycle that **Triafor** disrupts.
- **Core Protocol:**
  - **Molecular Docking:** Perform rigorous docking studies against putative viral targets, such as SARS-CoV-2 Mpro (PDB: 6LU7) or influenza neuraminidase, to generate binding hypotheses [2] [5].
  - **Surface Plasmon Resonance (SPR):** Use SPR to experimentally validate the binding affinity (KD) between **Triafor** and the purified target protein and confirm the interaction is reversible/competitive [6].
  - **Time-of-Addition Assay:** Add **Triafor** at different time points pre- and post-infection to pinpoint whether it acts on early (entry) or late (replication/assembly) stages of the viral life cycle [5].

## Stage 3: Lead Optimization & In Vivo Evaluation

- **Objective:** Improve drug-like properties and confirm efficacy in a live model.
- **Core Protocol:**
  - **Analogue Synthesis:** Use high-throughput chemistry strategies, such as click chemistry, to create a library of **Triafor** analogues. Explore modifications to the nitrofurans and thiazole rings to improve potency and reduce toxicity [5] [6].
  - **Nanoformulation:** To address potential poor solubility, formulate the lead compound into nanoparticles (e.g., using Eudragit EC) to enhance its bioavailability and efficacy [5].
  - **In Vivo Study:** Evaluate the most promising formulation in an appropriate animal model (e.g., mice for influenza). Key metrics include survival rate, reduction in lung viral load, and histopathological examination of tissues compared to a control group [3].

## Key Considerations for Research

- **Limited Direct Evidence:** The current promise of **Triafor** is primarily based on *in silico* predictions and the established activity of its chemical class. Robust *in vitro* and *in vivo* data are needed for validation [1].

- **Importance of Quantitative Modeling:** Simply determining the  $IC_{50}$  is insufficient. A full quantitative assessment using the median-effect equation to calculate the **Instantaneous Inhibitory Potential (IIP)** provides a more accurate prediction of a drug's performance in a clinical setting [4].
- **Safety and Specificity:** Comprehensive profiling is essential. This includes testing against human liver microsomes for metabolic stability and screening for off-target effects to ensure specificity and minimize toxicity [6].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Buy Triafur | 712-68-5 [smolecule.com]
2. 1,3,4-thiadiazole-2-carboxamide derivatives as potential ... [pmc.ncbi.nlm.nih.gov]
3. In Vitro and In Vivo Antiviral Studies of New ... [pmc.ncbi.nlm.nih.gov]
4. A Quantitative Measurement of Antiviral Activity of Anti ... [pmc.ncbi.nlm.nih.gov]
5. Identification and nanoformulation study of novel 1,2,3- ... [sciencedirect.com]
6. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [literature review on Triafur antiviral activity]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b574927#literature-review-on-triafur-antiviral-activity>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)